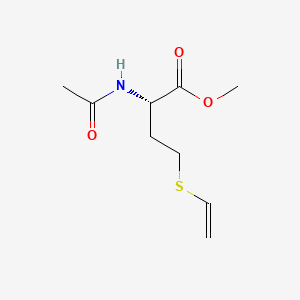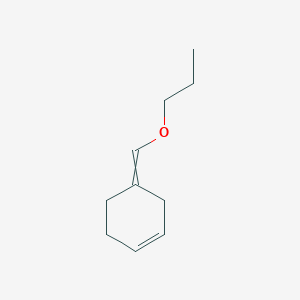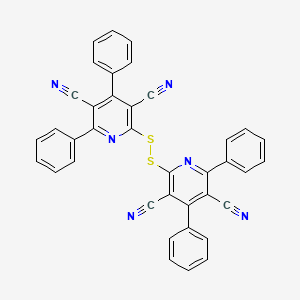
2,2'-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) typically involves the reaction of 4,6-diphenylpyridine-3,5-dicarbonitrile with a disulfide source under controlled conditions. One common method is the use of a thiol-disulfide exchange reaction, where the pyridine derivative is reacted with a disulfide compound in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed under specific conditions, making it useful in various chemical and biological processes. The pyridine rings can also participate in coordination chemistry, forming complexes with metal ions and other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile): Similar structure but with methyl groups instead of phenyl groups.
2-(2′-Pyridyl)-4,6-diphenylphosphinine: Contains a phosphorus atom instead of a disulfide bond.
2,2’-Disulfanediylbis(4,6-dimethylpyrimidine): Similar disulfide linkage but with pyrimidine rings instead of pyridine rings
Uniqueness
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) is unique due to its combination of a disulfide bond and pyridine rings, which provides it with distinct redox properties and the ability to form stable complexes with various molecules. This makes it particularly useful in applications requiring reversible redox reactions and coordination chemistry.
Properties
CAS No. |
86625-34-5 |
|---|---|
Molecular Formula |
C38H20N6S2 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-[(3,5-dicyano-4,6-diphenylpyridin-2-yl)disulfanyl]-4,6-diphenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C38H20N6S2/c39-21-29-33(25-13-5-1-6-14-25)31(23-41)37(43-35(29)27-17-9-3-10-18-27)45-46-38-32(24-42)34(26-15-7-2-8-16-26)30(22-40)36(44-38)28-19-11-4-12-20-28/h1-20H |
InChI Key |
LQKBOAIBKUZEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SSC3=C(C(=C(C(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
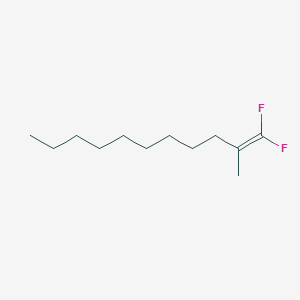
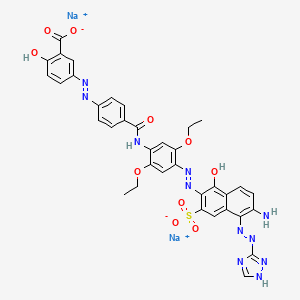


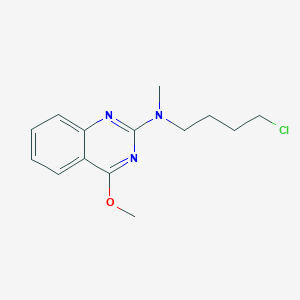

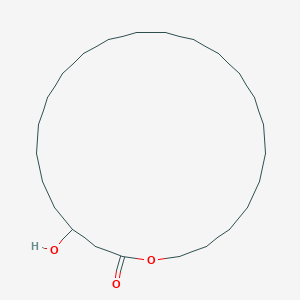

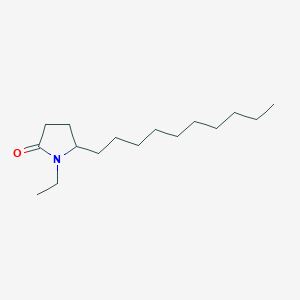
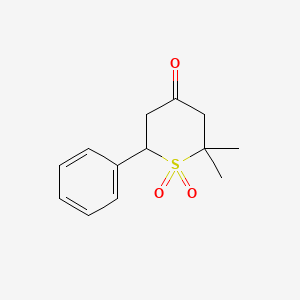
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
